

A Comparative Guide to Nalidixic Acid and Other DNA Gyrase Inhibitors

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Compound of Interest

Compound Name: Nalidixic Acid

Cat. No.: B1676918

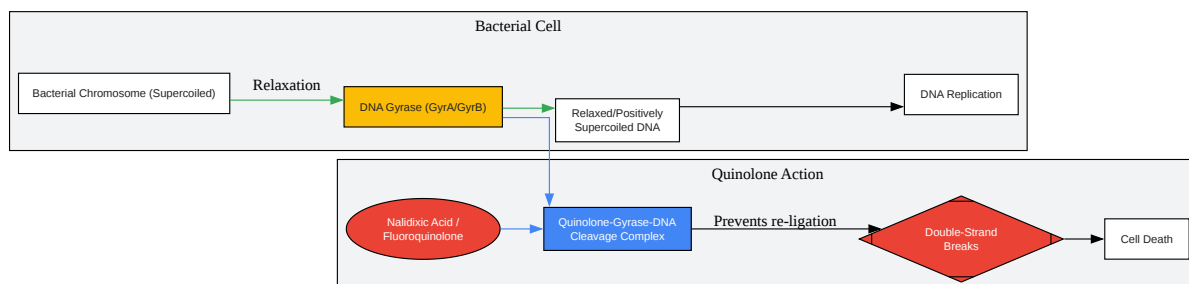
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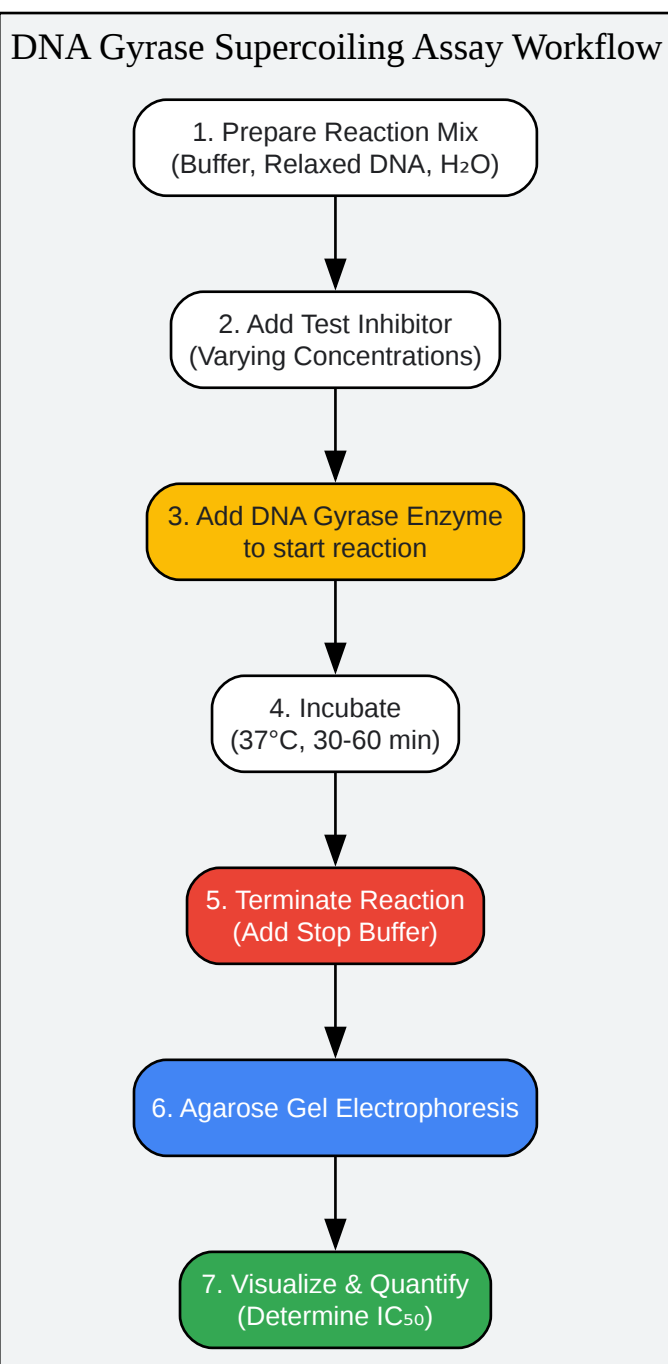
Nalidixic acid, the progenitor of the quinolone class of antibiotics, marked a significant milestone in antibacterial therapy by targeting bacterial DNA gyrase.[1][2] While foundational, its clinical utility is narrow compared to the subsequent generations of fluoroquinolones, which offer a broader spectrum of activity and improved pharmacological properties. This guide provides a detailed comparison of **nalidixic acid** with other DNA gyrase inhibitors, supported by quantitative data, experimental protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting DNA Topology

Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] DNA gyrase, the primary target in many Gram-negative bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] Topoisomerase IV's main role is to separate replicated daughter chromosomes.

Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands. This prevents the subsequent re-ligation of the DNA, leading to an accumulation of double-strand breaks, which stalls replication forks and ultimately triggers cell death. This mechanism makes quinolones potent bactericidal agents. The aminocoumarins, another class of DNA gyrase inhibitors like novobiocin, act via a different mechanism by inhibiting the ATPase activity of the GyrB subunit.





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